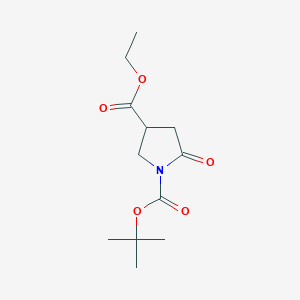
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C12H19NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ethyl chloroformate in the presence of a base like triethylamine in dichloromethane.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
- Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
- 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate
Uniqueness
1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C12H19NO5 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl 5-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-9(14)13(7-8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
QEZYBIMEJFTIPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(=O)N(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



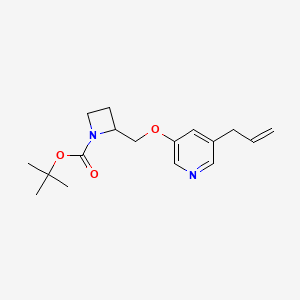
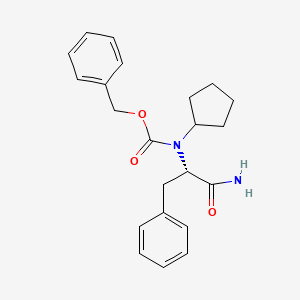
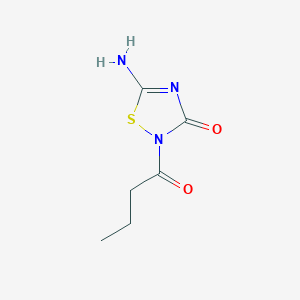
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
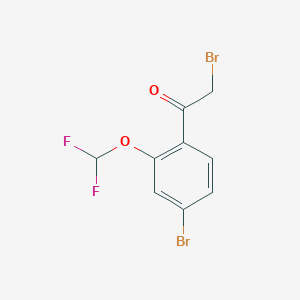
![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)

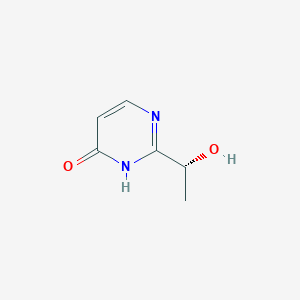
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
